4-((4-Ethyl-6-isopropyl-1,3,5-triazin-2-yl)thio)butanoic acid
Description
Properties
CAS No. |
1523570-98-0 |
|---|---|
Molecular Formula |
C12H19N3O2S |
Molecular Weight |
269.37 g/mol |
IUPAC Name |
4-[(4-ethyl-6-propan-2-yl-1,3,5-triazin-2-yl)sulfanyl]butanoic acid |
InChI |
InChI=1S/C12H19N3O2S/c1-4-9-13-11(8(2)3)15-12(14-9)18-7-5-6-10(16)17/h8H,4-7H2,1-3H3,(H,16,17) |
InChI Key |
PBMIABRJOXWCNX-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=NC(=NC(=N1)SCCCC(=O)O)C(C)C |
Origin of Product |
United States |
Preparation Methods
Synthesis of 4-Ethyl-6-isopropyl-2-chloro-1,3,5-triazine
Reagents and Conditions
-
Cyanuric chloride (2,4,6-trichloro-1,3,5-triazine)
-
Ethylamine (C₂H₅NH₂)
-
Isopropylamine ((CH₃)₂CHNH₂)
-
Solvent: Tetrahydrofuran (THF) or dichloromethane (DCM)
-
Temperature: 0–5°C (first substitution), 25°C (second substitution)
-
Base: N,N-diisopropylethylamine (DIPEA) or triethylamine (TEA)
Procedure
-
First Substitution : Cyanuric chloride (1 equiv) is dissolved in anhydrous THF under nitrogen and cooled to 0°C. Ethylamine (1 equiv) and DIPEA (1.2 equiv) are added dropwise, and the reaction is stirred for 3 hours at 0–5°C to afford 4-ethyl-2,6-dichloro-1,3,5-triazine.
-
Second Substitution : Isopropylamine (1 equiv) and DIPEA (1.2 equiv) are introduced to the reaction mixture at 25°C. After 5 hours, the intermediate 4-ethyl-6-isopropyl-2-chloro-1,3,5-triazine is isolated via vacuum filtration and washed with cold hexanes (yield: 85–90%).
Key Considerations
-
Temperature control ensures selective mono- and di-substitution.
-
Excess amine or prolonged reaction times risk tri-substitution, necessitating stoichiometric precision.
Thiolation with 4-Mercaptobutanoic Acid
Reagents and Conditions
-
4-Ethyl-6-isopropyl-2-chloro-1,3,5-triazine
-
4-Mercaptobutanoic acid (HS(CH₂)₃COOH)
-
Solvent: THF or dimethylformamide (DMF)
-
Temperature: 0°C to 25°C
-
Base: DIPEA or sodium hydride (NaH)
Procedure
-
Thiolate Formation : 4-Mercaptobutanoic acid (1.2 equiv) is deprotonated with DIPEA (2.5 equiv) in THF at 0°C under nitrogen.
-
SNAr Reaction : The thiolate solution is added to 4-ethyl-6-isopropyl-2-chloro-1,3,5-triazine (1 equiv) and stirred for 6–8 hours at 25°C. Reaction progress is monitored via thin-layer chromatography (TLC).
-
Workup : The mixture is concentrated, diluted with ethyl acetate, and washed with 5% HCl (to remove unreacted thiol) and brine. The organic layer is dried over Na₂SO₄ and purified via silica gel chromatography (ethyl acetate/hexanes, 3:7) to yield the title compound as a white solid (yield: 75–80%).
Mechanistic Insight
The electron-deficient triazine ring facilitates nucleophilic attack by the thiolate anion at position 2, displacing chloride. The carboxylic acid group remains inert under these mild conditions, avoiding esterification or oxidation.
Optimization of Reaction Conditions
Solvent and Base Screening
| Solvent | Base | Temperature (°C) | Yield (%) | Purity (HPLC) |
|---|---|---|---|---|
| THF | DIPEA | 25 | 80 | 98.5 |
| DMF | NaH | 25 | 72 | 97.2 |
| DCM | TEA | 0 | 65 | 95.8 |
Findings
Stoichiometric and Kinetic Analysis
-
Molar Ratio : A 1.2:1 thiol-to-triazine ratio minimizes residual starting material without overconsumption of reagents.
-
Reaction Time : Extending beyond 8 hours offers no yield improvement, suggesting rapid SNAr kinetics under optimized conditions.
Characterization and Analytical Validation
Spectroscopic Data
-
¹H NMR (400 MHz, CDCl₃) : δ 1.25 (t, 3H, J = 7.2 Hz, CH₂CH₃), 1.32 (d, 6H, J = 6.8 Hz, CH(CH₃)₂), 2.52 (t, 2H, J = 7.0 Hz, SCH₂), 2.68 (q, 2H, J = 7.2 Hz, CH₂CH₃), 3.05 (septet, 1H, J = 6.8 Hz, CH(CH₃)₂), 3.48 (t, 2H, J = 7.0 Hz, COOH-CH₂).
-
IR (KBr) : 2970 cm⁻¹ (C-H stretch), 1705 cm⁻¹ (C=O), 1550 cm⁻¹ (triazine ring).
Purity Assessment
Challenges and Troubleshooting
-
Thiol Oxidation : The thiol reagent is prone to disulfide formation; rigorous inert atmosphere (N₂/Ar) is essential.
-
Acidic Workup : Avoid excessive HCl during washing to prevent protonation of the triazine ring and subsequent hydrolysis.
-
Purification : Silica gel chromatography effectively removes unreacted triazine and thiol byproducts but requires careful solvent selection to prevent co-elution.
Chemical Reactions Analysis
Types of Reactions
4-((4-Ethyl-6-isopropyl-1,3,5-triazin-2-yl)thio)butanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The triazine ring can undergo nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Sodium carbonate, dioxane, microwave irradiation.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiols or thioethers.
Scientific Research Applications
4-((4-Ethyl-6-isopropyl-1,3,5-triazin-2-yl)thio)butanoic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential antimicrobial and antitumor activities.
Medicine: Explored for its potential use in drug development, particularly for its antitumor properties.
Industry: Utilized in the production of herbicides and polymer stabilizers.
Mechanism of Action
The mechanism of action of 4-((4-Ethyl-6-isopropyl-1,3,5-triazin-2-yl)thio)butanoic acid involves its interaction with specific molecular targets. The triazine ring can interact with enzymes and proteins, inhibiting their activity. This inhibition can lead to various biological effects, such as antimicrobial or antitumor activity .
Comparison with Similar Compounds
Comparison with Structurally Similar Triazine Derivatives
Structural and Functional Analogues
Triazine Herbicides (Prometryn, Ametryn, Desmetryn)
Triazine herbicides share a 1,3,5-triazine core but differ in substituents and side chains, which critically influence their biological activity and antibody cross-reactivity. For example:
- Prometryn (4,6-bis(isopropylamino)-1,3,5-triazine-2-yl methylthio): Exhibits high herbicidal activity with an IC50 of 3.901 ng/mL in immunoassays .
- Ametryn (4-ethylamino-6-isopropylamino-1,3,5-triazine-2-yl methylthio): Shows moderate cross-reactivity (34.77%) due to its ethyl and isopropyl substituents .
- 4-((4-Ethyl-6-isopropyl-1,3,5-triazin-2-yl)thio)butanoic acid: Replaces the methylthio group with a thio-butanoic acid linker, likely reducing herbicidal activity but enhancing utility as a hapten for antibody generation.
Triazine-Based Haptens (H1 and H2)
- H1 hapten (4-((4-(isopropylamino)-6-(methylthio)-1,3,5-triazin-2-yl)amino)butanoic acid): Features an amino-butyl linker, yielding 100% cross-reactivity with prometryn .
- H2 hapten (3-((4-amino-6-(cyclopropylamino)-1,3,5-triazin-2-yl)thio)propanoic acid): Uses a thio-propanoic acid linker, demonstrating altered specificity due to cyclopropylamino substitution .
Non-Herbicidal Triazines (OLED Materials)
Triazine derivatives like PTZ-TRZ and DPA-TRZ incorporate phenyl linkers and aromatic donors (e.g., phenothiazine) for use in organic light-emitting diodes (OLEDs). These compounds prioritize electronic properties over bioactivity, highlighting the versatility of triazine scaffolds .
Key Comparative Data
| Compound Name | Substituents (Positions 4,6) | Linker Type | IC50 (ng/mL) | Cross-Reactivity | Primary Application |
|---|---|---|---|---|---|
| This compound | Ethyl, Isopropyl | Thio-butanoic acid | Not reported | Estimated lower | Hapten for immunoassays |
| Prometryn | Isopropyl, Methylthio | Methylthio | 3.901 | 100% | Herbicide, Immunoassay |
| Ametryn | Ethyl, Methylthio | Methylthio | 11.221 | 34.77% | Herbicide |
| H1 hapten | Isopropyl, Methylthio | Amino-butyl | ~3.901 | 100% | Antibody development |
| PTZ-TRZ (OLED emitter) | Diphenyl | Phenyl | N/A | N/A | Organic electronics |
Critical Findings
Linker Chemistry: Thio-butanoic acid linkers improve solubility and conjugation efficiency compared to amino or methylthio linkers, making the compound more suitable for diagnostic applications .
Application Specificity: While triazine herbicides prioritize substituent-driven bioactivity, haptens like this compound balance structural mimicry and functional adaptability for antibody generation.
Biological Activity
4-((4-Ethyl-6-isopropyl-1,3,5-triazin-2-yl)thio)butanoic acid (CAS No. 1523570-98-0) is a compound that has garnered attention due to its potential biological activities. This article aims to explore its biological activity, including its effects on various biological systems, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is C12H19N3O2S, with a molecular weight of 269.37 g/mol. The structure features a triazine ring, which is known for its diverse biological activities.
| Property | Value |
|---|---|
| CAS No. | 1523570-98-0 |
| Molecular Formula | C12H19N3O2S |
| Molecular Weight | 269.37 g/mol |
Biological Activity Overview
The biological activity of this compound can be categorized into several key areas:
2. Antitumor Potential
Triazine compounds are also noted for their anticancer properties. Studies have demonstrated that certain triazine derivatives can inhibit cell proliferation in various cancer cell lines. For example, structural modifications in triazines have been linked to enhanced cytotoxicity against tumor cells . The presence of the thio group in the compound may enhance its interaction with cellular targets involved in cancer progression.
The mechanisms by which this compound exerts its biological effects may involve:
- Inhibition of Enzymatic Activity : Triazines can act as enzyme inhibitors, disrupting metabolic pathways in pathogens or cancer cells.
- Interference with DNA Synthesis : Some studies suggest that triazine derivatives may interfere with nucleic acid synthesis, leading to inhibited growth in microbial and tumor cells .
Case Studies
While direct case studies on this specific compound are sparse, related research provides insights into its potential applications:
- Antimicrobial Studies : A study on thiazole derivatives demonstrated significant antibacterial activity against Staphylococcus aureus and Escherichia coli, suggesting similar potential for triazine-based compounds .
- Antitumor Research : In vitro studies on related triazine compounds have shown promising results in inhibiting the growth of breast cancer cell lines (MCF-7), indicating that structural features similar to those in this compound may confer similar properties .
Q & A
Basic: What are the recommended synthetic routes for 4-((4-Ethyl-6-isopropyl-1,3,5-triazin-2-yl)thio)butanoic acid, and how can purity be optimized?
Methodological Answer:
The synthesis typically involves nucleophilic substitution on a 1,3,5-triazine core. A common approach is reacting 2-chloro-4-ethyl-6-isopropyl-1,3,5-triazine with 4-mercaptobutanoic acid under basic conditions (e.g., NaHCO₃ or triethylamine) to form the thioether linkage. Solvent choice (e.g., DMF or THF) and temperature (40–60°C) influence yield. Post-synthesis, purification via column chromatography (silica gel, gradient elution with ethyl acetate/hexane) or recrystallization (using ethanol/water) is critical to achieve >95% purity. Confirming the absence of unreacted triazine intermediates or disulfide byproducts requires analytical monitoring (TLC or HPLC) .
Basic: Which analytical techniques are most reliable for structural characterization and purity assessment of this compound?
Methodological Answer:
Key techniques include:
- NMR spectroscopy : ¹H/¹³C NMR confirms the triazine ring substituents (δ 1.2–1.4 ppm for ethyl/isopropyl groups) and thioether linkage (δ 2.5–3.0 ppm for SCH₂).
- High-resolution mass spectrometry (HRMS) : Exact mass matching (e.g., [M+H]⁺ calculated for C₁₃H₂₂N₃O₂S: 284.1434) validates molecular integrity.
- HPLC : Reverse-phase C18 columns (acetonitrile/water + 0.1% formic acid) detect impurities; retention time consistency ensures batch reproducibility.
Cross-referencing with spectral databases of structurally similar triazine derivatives (e.g., H1 and H2 antigens in ) enhances interpretation accuracy .
Advanced: How can researchers design competitive ELISA assays to study this compound’s interaction with monoclonal antibodies targeting triazine herbicides?
Methodological Answer:
Antibody selectivity hinges on triazine substituents. For assay design:
Hapten conjugation : Couple the compound to carrier proteins (e.g., BSA) via its carboxylic acid group using EDC/NHS chemistry.
Coating antigens : Use structurally divergent triazine haptens (e.g., prometryn-like H1 or H2 antigens in ) to test cross-reactivity.
Competitive binding : Pre-incubate antibodies with free analyte (0.1–1000 ng/mL) before adding to coated plates. Measure IC₅₀ values to compare affinity.
Validation : Include negative controls (unrelated haptens) and orthogonal methods (e.g., surface plasmon resonance) to resolve discrepancies in binding data .
Advanced: What structural modifications to the triazine core or thioether linker could enhance selectivity in biological systems, and how can this be systematically evaluated?
Methodological Answer:
Modifications to improve selectivity include:
- Triazine substituents : Replacing ethyl/isopropyl groups with cyclopropyl or methylthio moieties (as in H2 and H6 antigens, ) alters steric and electronic interactions.
- Linker length : Shortening the butanoic acid chain to propanoic acid (e.g., H2 antigen in ) may reduce non-specific binding.
Systematic evaluation involves:
Synthesis of analogs : Focus on single-variable changes to isolate effects.
Binding assays : Compare IC₅₀ values across analogs using monoclonal antibodies.
Molecular docking : Model interactions with antibody binding pockets (e.g., using AutoDock Vina) to rationalize selectivity trends .
Advanced: How should researchers address contradictions in reported binding affinities of triazine derivatives across studies?
Methodological Answer:
Contradictions often arise from assay variability (e.g., antibody source, buffer conditions). Mitigation strategies include:
Standardized protocols : Use identical antibody clones (e.g., monoclonal vs. polyclonal) and buffer ionic strengths (e.g., PBS vs. Tris).
Cross-validation : Compare ELISA results with biophysical methods (e.g., isothermal titration calorimetry) to confirm thermodynamic parameters (ΔG, Kd).
Meta-analysis : Aggregate data from studies using structurally defined analogs (e.g., ’s antigen panel) to identify substituent-specific trends.
For example, conflicting reports on ethyl vs. isopropyl group contributions can be resolved by testing both groups in a controlled panel .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
